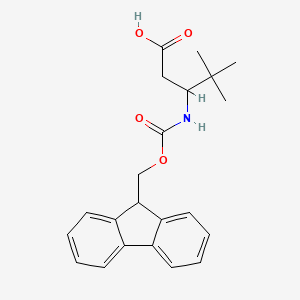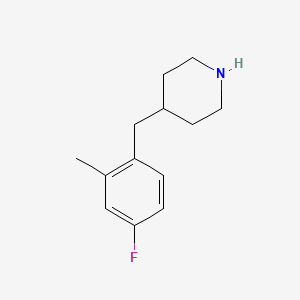
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH
Descripción general
Descripción
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH is a chemical compound used primarily in peptide synthesis. It is a derivative of beta-alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl group. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and proteins, which are essential for various biological and medical applications.
Aplicaciones Científicas De Investigación
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH has numerous applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents.
Drug Development: The compound is used in the design and synthesis of peptide-based drugs, which have applications in treating various diseases.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules, aiding in the development of diagnostic tools and targeted therapies.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and materials science.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH typically involves the following steps:
Protection of Beta-Alanine: Beta-alanine is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting beta-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl bromoacetate. This step often requires a catalyst and is carried out under controlled conditions to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of beta-alanine and Fmoc-chloride are reacted in industrial reactors.
Catalytic Reactions:
Automated Purification: High-throughput purification systems are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group of beta-alanine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Substitution Reactions: The tert-butyl group can be substituted under acidic conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Substitution: Trifluoroacetic acid (TFA) is used to remove the tert-butyl group.
Major Products
Deprotected Beta-Alanine: Removal of the Fmoc group yields free beta-alanine.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Functionalized Beta-Alanine: Substitution reactions yield beta-alanine derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of beta-alanine during synthesis, preventing unwanted reactions. Once the desired peptide chain is formed, the Fmoc group is removed to expose the free amine group, allowing further reactions or modifications. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-beta-Ala-OH: Similar to (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH but lacks the tert-butyl group.
Boc-beta-Ala-OH: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-beta-Ala-OH: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
This compound is unique due to the presence of both the Fmoc and tert-butyl groups. The Fmoc group provides a stable and removable protecting group for the amine, while the tert-butyl group offers steric hindrance, enhancing the compound’s selectivity and reactivity in peptide synthesis.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGKTWSHFVPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153726 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-32-2 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)








